1-Bromo-2-methylpropane-d9: Comprehensive Technical Guide on Structure, Properties, and Synthetic Applications
1-Bromo-2-methylpropane-d9: Comprehensive Technical Guide on Structure, Properties, and Synthetic Applications
Executive Summary
1-Bromo-2-methylpropane-d9 (also known as isobutyl bromide-d9) is a highly enriched, stable isotope-labeled alkyl halide that serves as a critical building block in advanced mechanistic studies, pharmaceutical development, and the synthesis of deuterated active pharmaceutical ingredients (APIs). By replacing all nine protium atoms with deuterium, this compound leverages the kinetic isotope effect (KIE) to enhance the metabolic stability of drug scaffolds while retaining the fundamental chemical reactivity of its unlabelled counterpart[1.4]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior in nucleophilic substitutions, and field-validated protocols for its application in complex organic synthesis.
Physicochemical Profiling & Structural Integrity
Understanding the physical properties of 1-bromo-2-methylpropane-d9 is essential for safe handling and stoichiometric precision during synthesis. The incorporation of nine deuterium atoms significantly increases the molecular weight and density compared to unlabelled isobutyl bromide. However, macroscopic thermal properties such as boiling point and flash point remain largely unaffected, as the intermolecular van der Waals forces are nearly identical.
Table 1: Comparative Physicochemical Properties
| Property | Unlabelled 1-Bromo-2-methylpropane | 1-Bromo-2-methylpropane-d9 |
| CAS Number | 78-77-3[1.8] | 1080497-35-3[1.1] |
| Molecular Formula | C₄H₉Br[1.8] | C₄D₉Br / (CD₃)₂CDCD₂Br[1.5] |
| Molecular Weight | 137.02 g/mol [1.8] | 146.07 g/mol [1.1] |
| Density | 1.26 g/mL[1.9] | ~1.34 g/mL (Isotopic mass shift) |
| Boiling Point | 90–92 °C[1.9] | 90–92 °C |
| Flash Point | 18 °C[1.9] | 18 °C[1.3] |
| Isotopic Enrichment | N/A | ≥ 98 atom % D[1.7] |
Mechanistic Utility in Advanced Synthesis
Grignard Reagent Formation
1-Bromo-2-methylpropane-d9 is a premier precursor for synthesizing isobutylmagnesium bromide-d9, a highly versatile nucleophile for carbon-carbon bond formation[2.1]. The oxidative addition of magnesium to the C-Br bond requires strictly anhydrous conditions. A critical mechanistic vulnerability during this process is the potential rearrangement of the isobutyl group. Studies indicate that at elevated temperatures, the isobutyl radical or cation intermediate can rearrange to a tert-butyl species[2.7]. Therefore, strict temperature control (maintaining the reaction below 50 °C) is mandatory to preserve the structural integrity of the isobutyl-d9 chain[2.7].
Nucleophilic Substitution (Sₙ2) vs. Rearrangement (Sₙ1)
As a primary alkyl halide featuring a branched beta-carbon, 1-bromo-2-methylpropane-d9 presents unique steric challenges during alkylation. In the presence of strong nucleophiles and polar aprotic solvents, it undergoes classical Sₙ2 bimolecular substitution[2.1]. However, under solvolysis conditions or when reacting with weak nucleophiles, the dissociation of the bromide leaving group forms a highly unstable primary carbocation. To achieve thermodynamic stability, this intermediate rapidly undergoes a 1,2-deuteride shift to form the stable tert-butyl-d9 cation, leading exclusively to rearranged byproducts[2.8, 2.9].
Caption: Competing SN2 alkylation and SN1 rearrangement pathways for 1-Bromo-2-methylpropane-d9.
Experimental Workflows (Self-Validating Protocols)
Protocol 1: Synthesis of Isobutylmagnesium bromide-d9
This protocol outlines the preparation of the deuterated Grignard reagent, incorporating a self-validating titration step to ensure accurate downstream coupling and to mitigate the risk of unreacted starting material[2.5].
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Apparatus Preparation : Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and argon inlet.
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Causality: Grignard reagents are extremely sensitive to moisture; trace water will prematurely quench the reagent, yielding isobutane-d10.
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Magnesium Activation : Add 1.1 equivalents of Mg turnings and a single crystal of iodine. Heat gently until the iodine sublimates.
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Causality: Iodine chemically disrupts the passivating magnesium oxide (MgO) layer, exposing pure zero-valent magnesium to facilitate oxidative addition.
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Initiation : Add 5% of the total 1-bromo-2-methylpropane-d9 volume dissolved in anhydrous diethyl ether. Wait for the solution to turn cloudy and gently reflux.
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Causality: A localized high concentration of the alkyl halide overcomes the initial activation energy barrier.
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Controlled Addition : Add the remaining halide dropwise over 1 hour, strictly maintaining the internal temperature below 50 °C[2.7].
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Causality: Exceeding 50 °C promotes C-Br dissociation and rearrangement to tert-butylmagnesium bromide-d9, or induces Wurtz-type homocoupling.
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Validation (Titration) : Withdraw a 1.0 mL aliquot and titrate against sec-butanol using 1,10-phenanthroline as an indicator.
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Causality: This self-validating step determines the exact molarity of the active Grignard reagent, preventing stoichiometric imbalances in subsequent nucleophilic attacks.
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Caption: Workflow for the synthesis and carboxylation of isobutylmagnesium bromide-d9.
Protocol 2: Sₙ2 Alkylation of a Pharmaceutical Intermediate
This workflow describes the direct alkylation of a secondary amine or phenol using 1-bromo-2-methylpropane-d9, optimized to suppress Sₙ1 rearrangement.
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Solvent Selection : Dissolve the target amine/phenol in anhydrous Dimethylformamide (DMF).
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Causality: DMF is a polar aprotic solvent that strongly solvates cations but leaves nucleophilic anions "naked" and highly reactive. This drives the Sₙ2 pathway and suppresses Sₙ1 solvolysis.
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Base Addition : Add 2.0 equivalents of anhydrous K₂CO₃ (for phenols) or DIPEA (for amines). Stir for 15 minutes to ensure complete deprotonation.
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Alkylation : Introduce 1.2 equivalents of 1-bromo-2-methylpropane-d9 dropwise at 0 °C, then gradually warm the reaction to 60 °C.
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Causality: The beta-branching of the isobutyl group creates significant steric hindrance, requiring mild thermal activation (60 °C) to achieve a practical Sₙ2 reaction rate without triggering competing elimination (E2) pathways.
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Monitoring & Validation : Monitor the reaction via LC-MS.
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Causality: LC-MS confirms the successful addition of the +66 Da mass shift (C₄D₉) and validates the absence of rearranged tert-butyl-d9 isomers, which would exhibit distinctly different chromatographic retention times.
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Handling, Safety, and Storage
1-Bromo-2-methylpropane-d9 is a highly flammable liquid and vapor, exhibiting a low flash point of 18 °C[1.3, 1.9]. It causes skin irritation and serious eye irritation upon contact[1.3]. The compound must be stored at room temperature (or below 30 °C) in a well-ventilated, dry environment, strictly separated from oxidants, strong bases, and strong acids to prevent degradation[1.7, 1.8].
References
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Pharmaffiliates. "CAS No : 1080497-35-3 | Product Name : 1-Bromo-2-methylpropane-d9".[Link]
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C/D/N Isotopes Inc. via ChemBuyersGuide. "1-BROMO-2-METHYLPROPANE-D9".[Link]
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Multichem Exports. "Isobutyl bromide Applications". [Link]
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Canadian Science Publishing. "AN ISOTOPIC STUDY OF THE REDUCING ACTION OF THE GRIGNARD REAGENT".[Link]
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Thieme E-Books. "Product Subclass 10: Alkyl Grignard Reagents". [Link]
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LibreTexts. "Electrophilic Attack on Conjugated Dienes: Kinetic and Thermodynamic Control".[Link]
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Organic Chemistry, 11th Edition. "Electrophilic Addition of Hydrogen Halides to Alkenes".[Link]
